Bienvenue dans la boutique en ligne BenchChem!

1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine

Physicochemical profiling CNS drug design Lipinski parameters

This N-aryl-N′-acylpiperazine (MW 271.32) uniquely combines a furan-2-carbonyl at N1 with a 6-methylpyridin-2-yl at N4, delivering a distinct H-bond topology (TPSA 74.85 Ų) and favorable CNS drug-like profile (clogP 2.07). Its three heterocyclic rings offer parallel expansion vectors for rapid SAR, while full Lipinski compliance makes it an ideal fragment-sized entry for diversity libraries. Unlike simple piperazine analogs, the 6-methyl substituent alters pKa and steric bulk to enhance target selectivity, and the furan ring serves as a model substrate for CYP450-mediated bioactivation liability studies—critical for safer scaffold selection in early drug discovery. Supplied exclusively for non-human research use.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 2097893-62-2
Cat. No. B2955642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine
CAS2097893-62-2
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C15H17N3O2/c1-12-4-2-6-14(16-12)17-7-9-18(10-8-17)15(19)13-5-3-11-20-13/h2-6,11H,7-10H2,1H3
InChIKeyGEOXXMRDVKZJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine (CAS 2097893-62-2): A Heterocyclic Piperazine Scaffold for Fragment-Based and CNS-Targeted Discovery


1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine is a synthetic small‑molecule heterocycle (MW 271.32, C₁₅H₁₇N₃O₂) that combines a furan‑2‑carbonyl group with a 6‑methylpyridin‑2‑yl‑substituted piperazine core [1]. It is supplied exclusively for non‑human research use and belongs to the class of N‑aryl‑N′-acylpiperazines, a privileged scaffold in medicinal chemistry for modulating GPCRs, ion channels, and CNS enzymes [2]. Its computed physicochemical profile (clogP 2.07, TPSA 74.85 Ų, 4 rotatable bonds) adheres to Lipinski’s rule of five, suggesting favourable oral drug‑like properties [1].

Why 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine Cannot Be Replaced by Common Piperazine Analogs


The compound’s precise substitution pattern—furan‑2‑carbonyl at N1 and 6‑methylpyridin‑2‑yl at N4—generates a distinct hydrogen‑bond acceptor/donor topology and a predicted clogP of 2.07 that cannot be replicated by simple piperazine analogs such as 1‑(2‑furoyl)piperazine (MW 180.20) or 1‑(6‑methylpyridin‑2‑yl)piperazine (MW 177.25) [1]. The 6‑methyl substituent on the pyridine ring introduces steric bulk and alters the pKa of the adjacent nitrogen, potentially affecting target binding, selectivity, and metabolic stability [2]. Furthermore, the furan ring is susceptible to cytochrome P450‑mediated bioactivation, a liability absent in phenyl or thiophene isosteres, making direct interchange of the furan‑carbonyl moiety a risk for off‑target toxicity [3].

Quantitative Differentiation of 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Des‑Methyl and Monosubstituted Analogs

1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine exhibits a predicted clogP of 2.07 and a topological polar surface area (TPSA) of 74.85 Ų, compared with 1-(2-furoyl)piperazine (clogP ~0.5, TPSA ~58 Ų) and 1-(6-methylpyridin-2-yl)piperazine (clogP ~1.5, TPSA ~37 Ų) [1]. The higher TPSA of the target compound reduces passive membrane permeability relative to the monosubstituted analogs, while its intermediate clogP positions it within the optimal range for CNS penetration (1–3) [2]. These values predict that the target compound will display distinct ADME behaviour compared to its simpler building blocks [1].

Physicochemical profiling CNS drug design Lipinski parameters

Structural Uniqueness: Furano‑Piperazine‑Pyridine Topology vs. Pyrazine‑Carbonyl Anti‑Tubercular Series

A 2020 study by Srinivasarao et al. reported substituted‑N‑(6‑(4‑(pyrazine‑2‑carbonyl)piperazin‑1‑yl)pyridin‑3‑yl)benzamides with anti‑tubercular IC₅₀ values of 1.35–2.18 µM against M. tuberculosis H37Ra [1]. The target compound replaces the pyrazine‑2‑carbonyl with a furan‑2‑carbonyl and the pyridin‑3‑yl‑benzamide tail with a 6‑methylpyridin‑2‑yl group. No direct biological data are available for the target compound; however, the scaffold hop from pyrazine to furan alters the H‑bond acceptor pattern and metabolic soft spot, while the methyl group on the pyridine ring introduces steric and electronic effects at the 6‑position [2]. These modifications are predicted to shift target selectivity away from the Mtb series and towards CNS‑relevant targets such as dopamine D₃ or serotonin 5‑HT₁A receptors, for which related N‑arylpiperazines are known privileged scaffolds [3].

Antitubercular drug discovery Scaffold hopping Mycobacterium tuberculosis

In Silico Drug‑Likeness: Rule‑of‑Five Compliance vs. Larger Polyheterocyclic Furan‑Piperazines

The target compound (MW 271.32, clogP 2.07, HBA 5, HBD 2) fully complies with Lipinski’s rule of five, in contrast to larger furan‑piperazine derivatives such as 6‑[4‑(furan‑2‑carbonyl)piperazin‑1‑yl]‑N‑(4‑methylpyridin‑2‑yl)pyridazin‑3‑amine (MW ~365) and 4‑(3,5‑dimethylphenoxy)‑5‑[4‑(furan‑2‑carbonyl)piperazin‑1‑ylmethyl]‑3‑iodo‑6‑methylpyridin‑2(1H)‑one (MW ~540) [1]. The lower molecular weight and favourable ligand efficiency metrics make the target compound a more attractive starting point for fragment‑based or lead‑optimisation campaigns where molecular obesity must be avoided [2].

Drug-likeness Fragment-based drug discovery Lead-likeness

Recommended Research Applications for 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine Based on Physicochemical and Structural Evidence


CNS Aminergic GPCR Probe Development

The N‑arylpiperazine motif is a well‑established pharmacophore for dopamine D₃, serotonin 5‑HT₁A, and α₁‑adrenoceptors [1]. The target compound’s clogP (2.07) and TPSA (74.85 Ų) place it within the favourable CNS drug space, making it suitable as a starting scaffold for developing subtype‑selective GPCR ligands for neurological and psychiatric disorders [2].

Fragment‑Based Lead Discovery Libraries

With a molecular weight of 271.32 Da and full Lipinski compliance, the compound is an ideal fragment‑sized entry for inclusion in diversity‑oriented screening libraries. Its three distinct heterocyclic rings (furan, piperazine, pyridine) offer multiple vectors for parallel chemistry expansion, enabling rapid SAR exploration around a central privileged core [3].

Metabolic Stability and Reactive Metabolite Screening

The furan ring is a known structural alert for cytochrome P450‑mediated bioactivation to reactive epoxides or enedials [4]. The compound can serve as a model substrate in hepatocyte or microsomal trapping assays to benchmark the metabolic liability of furan‑containing piperazines relative to thiophene or phenyl isosteres, informing safer scaffold selection in early drug discovery [4].

Ion Channel and Transporter Modulation Studies

Piperazine derivatives are recurring scaffolds in voltage‑gated sodium (Naᵥ) and calcium (Caᵥ) channel blockers [5]. The combination of a basic piperazine nitrogen and a 6‑methylpyridin‑2‑yl substituent—a feature found in several ion channel modulators—positions this compound as a candidate for electrophysiological screening against Naᵥ1.7, Naᵥ1.8, or Caᵥ2.2 channels, targets implicated in pain and epilepsy [5].

Quote Request

Request a Quote for 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.